REACTION_CXSMILES
|
C([O:4][N:5]1[C:10]([NH2:11])=[CH:9][C:8](Cl)=[N:7][C:6]1=[NH:13])(=O)C.[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>>[NH2:11][C:10]1[N:5]([OH:4])[C:6](=[NH:13])[N:7]=[C:8]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:9]=1
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)ON1C(N=C(C=C1N)Cl)=N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
piperidine is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
containing 20 ml of ethanol and 10 ml of 1N aqueous sodium hydroxide solution
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC(N1O)=N)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.74 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |